molecular formula C10H10BrNO3 B15064465 Methyl 4-acetamido-3-bromobenzoate CAS No. 126759-47-5

Methyl 4-acetamido-3-bromobenzoate

Cat. No.: B15064465
CAS No.: 126759-47-5
M. Wt: 272.09 g/mol
InChI Key: ZPOHHVCNWXJMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-acetamido-3-bromobenzoate is a substituted benzoate ester featuring an acetamido group at the para position (C4) and a bromine atom at the meta position (C3) relative to the ester functional group. This structure confers unique chemical reactivity and physical properties, making it valuable in organic synthesis and pharmaceutical intermediates. Its synthesis typically involves bromination of precursor acetamidobenzoic acids followed by esterification .

Properties

CAS No.

126759-47-5

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

methyl 4-acetamido-3-bromobenzoate

InChI

InChI=1S/C10H10BrNO3/c1-6(13)12-9-4-3-7(5-8(9)11)10(14)15-2/h3-5H,1-2H3,(H,12,13)

InChI Key

ZPOHHVCNWXJMDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-acetamido-3-bromobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-acetamidobenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-3-bromobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura cross-coupling reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.

    Hydrolysis: Typically involves aqueous acid or base at elevated temperatures.

    Oxidation: Can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, coupling with phenylboronic acid yields biphenyl derivatives.

    Hydrolysis: Produces 4-acetamido-3-bromobenzoic acid.

    Oxidation: Can yield various oxidized derivatives depending on the conditions.

Scientific Research Applications

Methyl 4-acetamido-3-bromobenzoate is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-acetamido-3-bromobenzoate depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or catalytic coupling. In biological systems, its activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of halogenated acetamidobenzoate derivatives. Below is a systematic comparison with analogs listed in and , focusing on structural differences and inferred properties:

Table 1: Structural Comparison of Methyl 4-Acetamido-3-Bromobenzoate with Analogs

Compound Name Substituents (Position) Functional Groups Key Properties/Applications
This compound Br (C3), Acetamido (C4) Ester, Amide, Bromine Intermediate for drug synthesis
4-Acetamido-3-bromobenzotrifluoride Br (C3), CF₃ (C1) Trifluoromethyl, Amide Enhanced lipophilicity for agrochemicals
4-Acetamido-3-iodobenzoic acid I (C3), Acetamido (C4), COOH (C1) Carboxylic acid, Amide Radiolabeling precursor
Methyl 4-acetamido-5-chloro-2-methoxybenzoate Cl (C5), OCH₃ (C2) Ester, Methoxy, Amide Antibacterial agent development

Key Observations :

Halogen Effects :

  • Bromine (Br) : this compound exhibits moderate reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to its iodo analog , which is more reactive but less stable .
  • Chlorine (Cl) : The 5-chloro derivative (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate) shows enhanced bioactivity in antimicrobial studies, likely due to increased electrophilicity .

Substituent Position :

  • The meta-bromine in the target compound sterically hinders electrophilic attack at C3, directing reactions to C5 or C6 positions. In contrast, para-substituted analogs (e.g., 4-acetamido-2-hydroxybenzoate derivatives) favor intramolecular hydrogen bonding, altering solubility .

Functional Group Modifications :

  • Trifluoromethyl (CF₃) : The benzotrifluoride analog (4-acetamido-3-bromobenzotrifluoride) has higher logP values, suggesting greater membrane permeability in drug design .
  • Methoxy (OCH₃) : Methoxy groups, as in Methyl 4-acetamido-5-chloro-2-methoxybenzoate, improve metabolic stability by blocking oxidative degradation .

Physicochemical Properties of Methyl Esters (General Trends)

(IC-AMCE 2023) and 4 provide data on methyl esters’ properties, which contextualize the behavior of this compound:

Table 2: Comparative Physicochemical Properties of Methyl Esters

Property This compound* Methyl Salicylate Torulosic Acid Methyl Ester
Boiling Point (°C) ~300 (decomposes) 222 245–260
Solubility (Water) Low (polar aprotic solvents) Slightly soluble Insoluble
LogP ~2.1 (estimated) 2.26 3.8
  • Solubility: The acetamido group increases polarity compared to non-amide esters (e.g., methyl salicylate), but bromine’s hydrophobicity reduces aqueous solubility.
  • Stability : Bromine’s electron-withdrawing effect stabilizes the ester against hydrolysis relative to chloro analogs .

Biological Activity

Methyl 4-acetamido-3-bromobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and an acetamido group attached to a benzoate core. Its chemical formula is C10H10BrN O2, with a molecular weight of 256.1 g/mol. The presence of these functional groups contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has been investigated for its effectiveness against various bacterial strains, including multidrug-resistant organisms (MDROs).

  • Case Study : A study reported that derivatives of similar compounds demonstrated significant antibacterial activity against Staphylococcus aureus and other clinical pathogens. The compound's structure allows it to interact with bacterial cell walls or enzymes critical for bacterial survival, leading to inhibition of growth .

Anticancer Potential

This compound has also been explored for its anticancer properties. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented.

  • Research Findings : In vitro studies have shown that the compound can disrupt microtubule dynamics, which is crucial for cancer cell division. This mechanism positions it as a potential candidate for further development in cancer therapeutics .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, effectively disrupting cellular functions.
  • Receptor Interaction : It may also act on various receptors, modulating signaling pathways that lead to cellular responses such as apoptosis or growth inhibition.

Comparative Biological Activity Table

CompoundBiological ActivityTarget Organisms/CellsReference
This compoundAntimicrobialStaphylococcus aureus, MDROs
This compoundAnticancerVarious cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.